molecular formula C18H28O3 B1250727 Tetrahydrodicranenone B

Tetrahydrodicranenone B

Cat. No.: B1250727
M. Wt: 292.4 g/mol
InChI Key: RHVWQVSLVMXMBR-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrodicranenone B is a cyclopentanoid compound belonging to the jasmonate family, a class of oxylipins involved in plant defense signaling and developmental regulation. It is biosynthetically derived from 12-oxophytodienoic acid (OPDA), a precursor of jasmonic acid (JA), through isomerization and reduction steps. This compound has been identified in both plant tissues and insect herbivore gut systems, where it is produced as a catabolite of OPDA during plant-insect interactions .

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-[3-oxo-2-[(Z)-pent-2-enyl]cyclopenten-1-yl]octanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7H,2,4-6,8-14H2,1H3,(H,20,21)/b7-3-

InChI Key

RHVWQVSLVMXMBR-CLTKARDFSA-N

Isomeric SMILES

CC/C=C\CC1=C(CCC1=O)CCCCCCCC(=O)O

Canonical SMILES

CCC=CCC1=C(CCC1=O)CCCCCCCC(=O)O

Synonyms

tetrahydrodicranenone B

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Chemical Structure : A cyclopentane ring with hydroxyl and ketone functional groups, distinguishing it from other jasmonates through its reduced and stabilized form.
  • Synthesis : Efficiently synthesized via the Ramberg-Bäcklund Reaction (RBR) using α-halosulfones under mild conditions (−78°C, THF), enabling high regioselectivity for natural product synthesis .
  • Biological Role : Acts as a signaling molecule in plant stress responses and a detoxification product in insect herbivores, modulating plant-insect interactions .

Structural Analogues: Jasmonate Derivatives

12-Oxophytodienoic Acid (OPDA)
  • Structure: A cyclopentenone precursor with a reactive α,β-unsaturated ketone group.
  • Function : Central intermediate in JA biosynthesis; directly involved in defense gene activation.
  • Key Difference: OPDA’s electrophilic cyclopentenone ring makes it prone to nucleophilic attack, whereas tetrahydrodicranenone B’s saturated cyclopentane ring enhances stability, reducing reactivity .
Iso-OPDA (this compound)
  • Relation: this compound is the iso-form of OPDA, produced via isomerization in insect guts.
  • Stability : Resists β-oxidation due to its saturated structure, unlike OPDA, which is rapidly metabolized .
3-Oxa-Analogue of this compound
  • Synthetic Modification : Incorporates an oxygen atom in the cyclopentane ring, conferring resistance to β-oxidation.
  • Utility : Used in isotopic tracing studies ([²H₂]-labeled) to investigate jasmonate catabolism .

Functional Analogues: Cyclopentanoid Natural Products

Artemisia Ketone
  • Structure: A monoterpene with a cyclopentane backbone.
  • Comparison: Unlike this compound, it lacks hydroxyl/ketone groups and is primarily a volatile organic compound in plant essential oils .
Spirobacillenes A and B
  • Structure : Cyclopentane-fused diterpenes with antimicrobial properties.
  • Divergence: this compound lacks the complex polycyclic framework of spirobacillenes, limiting its antimicrobial activity but enhancing its role in signaling .

Q & A

Q. What criteria ensure ethical rigor in studies involving this compound’s biological testing?

  • Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Obtain institutional review board (IRB) approval for studies involving human-derived samples and disclose conflicts of interest in publications .

Data Presentation Guidelines

Q. How should researchers structure tables to compare this compound’s bioactivity across studies?

  • Methodological Answer : Standardize units (e.g., μM for IC50_{50}) and include metadata (e.g., assay type, cell lines). Use asterisks to denote statistical significance (p < 0.05) and footnotes for methodological variations (e.g., serum concentration in cell culture) .

Q. What visual tools enhance clarity in presenting synthetic pathways?

  • Methodological Answer : Annotate reaction schemes with yield percentages, stereochemical outcomes, and critical intermediates. Highlight key steps (e.g., RBR-mediated cyclization) using color-coded arrows. Supplement with 3D molecular models for stereochemical clarity .

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